Azadiradione

Übersicht

Beschreibung

Azadiradione is a principal antioxidant component of the seeds of Azadirachta indica, commonly known as the neem tree . It is known to reduce oxidative stress and has anti-inflammatory effects . The neem tree belongs to the Meliaceae family and is used in the treatment of medical disorders from ancient times to the present in the traditional medical practices of Asia, Africa, and the Middle East .

Synthesis Analysis

The synthesis of Azadiradione was performed by Elias J. Corey in 1989 . The synthesis involved a total of 27 linear steps . The process provided a 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis .

Molecular Structure Analysis

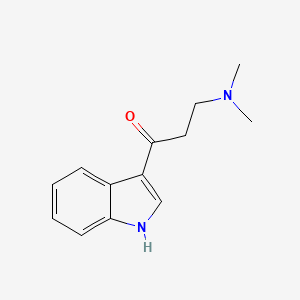

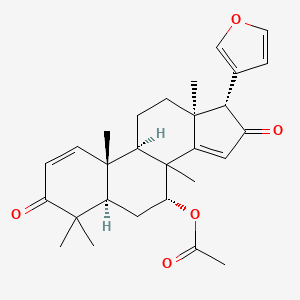

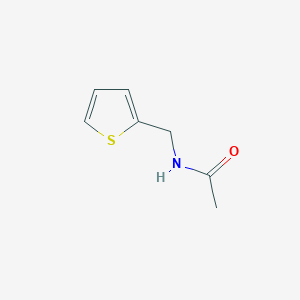

Azadiradione has a molecular formula of C28H34O5 . The molecular weight of Azadiradione is 450.57 g/mol .

Chemical Reactions Analysis

Azadiradione has been found to be an effective antioxidant . According to a Density Functional Theory (DFT) study, its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione mimics the antioxidant action of superoxide dismutase (SOD) .

Physical And Chemical Properties Analysis

Azadiradione is a bioactive limonoid found in Azadirachta indica . It is used in laboratory chemicals and the synthesis of substances .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Azadiradione, a principal antioxidant component of the seeds of Azadirachta indica, is known to reduce oxidative stress . It has been shown to scavenge superoxide radical anions, making it an effective antioxidant . This antioxidant process provides an explanation for azadiradione’s more general and protective biochemical effects .

Anti-Inflammatory Effects

Azadiradione has anti-inflammatory effects . This property could make it useful in the treatment of conditions characterized by inflammation.

Superoxide Dismutase Mimic

Azadiradione behaves as a superoxide dismutase (SOD) mimic when scavenging the superoxide radical . In this mechanism, analogous to the SOD enzymatic reaction, azadiradione is regenerated, along with the production of two products: hydrogen peroxide and molecular oxygen .

Microbial Resistance

Research suggests azadiradione may have properties that fight microbes, including bacteria, fungi, and viruses . This could make it a valuable tool in combating various infectious diseases.

Cell Protection

Azadiradione may protect cells from damage . This could be particularly useful in conditions where cell damage is a primary concern, such as neurodegenerative diseases.

Anti-Cancer Effects

Azadiradione may even have anti-cancer effects . While more research is needed, this suggests potential applications in cancer treatment.

High-Yield Extraction and Purification

Azadiradione can be extracted and purified from neem fruit in high yields . This makes it a viable candidate for large-scale production and further research .

Transformation into Nimbocinol

Azadiradione can be chemically transformed into nimbocinol, another bioactive compound . This transformation process is efficient and avoids the problem of reaction byproducts .

Wirkmechanismus

Azadiradione, also known as [(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate, is a naturally occurring compound found in several plants, most notably the neem tree (Azadirachta indica) .

Target of Action

Azadiradione primarily targets superoxide radicals . It acts as a superoxide dismutase mimic , scavenging superoxide radical anions . It also induces the activity of Heat Shock Factor 1 in cell and Drosophila models .

Mode of Action

Azadiradione interacts with its targets by mimicking the antioxidant action of superoxide dismutase (SOD) . In this mechanism, analogous to the SOD enzymatic reaction, azadiradione is regenerated, along with the production of two products: hydrogen peroxide and molecular oxygen . This antioxidant process provides an explanation for azadiradione’s more general and protective biochemical effects .

Biochemical Pathways

Azadiradione affects the biochemical pathways related to oxidative stress and inflammation . It reduces oxidative stress and has anti-inflammatory effects .

Result of Action

The molecular and cellular effects of azadiradione’s action include the reduction of oxidative stress and inflammation . It also improves protein quality control in Huntington’s disease model mice, leading to a decrease in mutant huntingtin aggregates load and improvement of striatal pathology .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAMDQVQFVBEAU-BQDUOGPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949106 | |

| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |

CAS RN |

26241-51-0 | |

| Record name | Azadiradione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major sources of Azadiradione?

A: Azadiradione is a tetranortriterpenoid primarily found in the neem tree, Azadirachta indica, a member of the Meliaceae family. It is mainly extracted from neem seeds, but can also be found in other parts of the plant like leaves, bark, and fruits. [, , , ]

Q2: How does Azadiradione exert its anti-diabetic effect?

A: Azadiradione exhibits anti-diabetic activity by inhibiting human pancreatic α-amylase (HPA), an enzyme responsible for starch breakdown. This inhibition helps in lowering postprandial hyperglycemia. [] Studies suggest a mixed mode of inhibition involving interactions with aromatic amino acids within the active site of HPA. []

Q3: What is the mechanism of action of Azadiradione against neurodegenerative diseases?

A: Azadiradione has been shown to ameliorate polyglutamine expansion diseases in Drosophila models. [] It achieves this by interacting with and potentiating the DNA binding activity of heat shock factor 1 (HSF1), a master regulator of chaperone protein expression. [] This increased chaperone expression helps combat protein aggregation, a hallmark of these diseases. []

Q4: How does Azadiradione contribute to the insecticidal activity of Neem?

A: Azadiradione, along with other limonoids, contributes to the potent insecticidal properties of Neem. It exhibits antifeedant activity against various insects, including Helicoverpa armigera and Spodoptera litura. [] While less potent than Azadirachtin, Azadiradione displays synergistic effects when combined with other Neem limonoids, enhancing the overall insecticidal activity. [, , ]

Q5: Can Azadiradione be chemically modified? What are the implications?

A: Yes, Azadiradione can be chemically modified. Researchers have successfully synthesized derivatives and isotopologs to study structure-fragment relationships (SFRs) using techniques like UHPLC–MS/MS. [] This has enabled the generation of an MS/MS fragment library, serving as a fingerprint for accurate identification and quantification of Azadiradione in various samples. [] Additionally, modifications focusing on specific functional groups, such as 12β- or 17β-hydroxylation, have been achieved through fungi-mediated biocatalysis, highlighting its potential for developing novel derivatives. []

Q6: What is the role of computational chemistry in understanding Azadiradione's activity?

A: Computational methods, such as molecular docking, have been instrumental in understanding Azadiradione's interactions with its targets. For instance, docking studies revealed the potential of Azadiradione as a COVID-19 protease inhibitor by predicting its binding affinities to different protease structures (6Y2E, 6LU7, and 2GTB). [] Similarly, docking simulations were employed to investigate Azadiradione's ability to inhibit Glutamine Synthetase and Isocitrate Lyase in Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent. []

Q7: What is known about the structure-activity relationships of Azadiradione?

A: Structure-activity relationship (SAR) studies on Azadiradione and its analogs have been conducted to understand the key structural features contributing to its biological activities. For instance, in a study exploring antifeedant activity against termites (Reticulitermes speratus), researchers found that the furan ring, αβ-unsaturated ketone, and hydroxyl group played crucial roles in determining the potency of Azadiradione and related limonoids. [] Such studies provide valuable insights for designing more potent and selective derivatives. []

Q8: How effective is Azadiradione in mitigating oxidative stress?

A: Azadiradione acts as a potent antioxidant, effectively scavenging superoxide radical anions. [] Density Functional Theory (DFT) studies suggest that Azadiradione mimics the action of superoxide dismutase (SOD) in neutralizing superoxide radicals, highlighting its potential in mitigating oxidative stress-related damage. []

Q9: What are the potential applications of Azadiradione in the pharmaceutical industry?

A9: Given its diverse biological activities, Azadiradione holds significant potential for pharmaceutical applications:

- Anti-diabetic agent: Its ability to inhibit HPA makes it a promising candidate for controlling postprandial hyperglycemia in diabetic patients. [, ]

- Neuroprotective agent: Its capacity to activate HSF1 and enhance chaperone protein expression suggests potential for treating neurodegenerative diseases. []

- Anti-infective agent: Studies have shown its potential against bacterial infections, [, ] and as a possible antitubercular agent by targeting key enzymes in Mycobacterium tuberculosis. []

- Anti-cancer agent: In vitro studies have demonstrated cytotoxic and apoptosis-inducing activities of Azadiradione and its analogs against various human cancer cell lines. []

Q10: What are the limitations of current research on Azadiradione?

A10: Despite its promising bioactivities, several aspects of Azadiradione require further investigation:

- In vivo efficacy: While promising in vitro and in some animal models, more robust preclinical and clinical studies are needed to confirm its efficacy and safety in humans. [, ]

- Pharmacokinetics and pharmacodynamics: Detailed investigations on absorption, distribution, metabolism, and excretion are crucial for understanding its behavior in biological systems. []

- Toxicity and safety profiles: Further studies are required to establish its long-term safety, potential adverse effects, and therapeutic window. []

- Formulation and delivery: Developing effective delivery systems to enhance its bioavailability and target specific tissues would be beneficial. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)